molecular formula C14H15N3O4S B2990344 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide CAS No. 893926-18-6

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide

Cat. No.: B2990344
CAS No.: 893926-18-6
M. Wt: 321.35
InChI Key: AXFBUYOBICYNIG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo group and a phenyl substituent at position 2. The acetamide group at position 3 is substituted with a methoxy moiety, distinguishing it from other analogues. Its molecular formula is inferred as C₁₇H₁₆N₃O₄S (based on structural analysis), with a molecular weight of ~366.39 g/mol.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-7-13(18)15-14-11-8-22(19,20)9-12(11)16-17(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBUYOBICYNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,4-c]pyrazole intermediates . These intermediates are then further reacted with methoxyacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares its core structure with several derivatives, differing primarily in the acetamide substituent. Key analogues include:

Compound Name (CAS) Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Not listed) 2-methoxyacetamide C₁₇H₁₆N₃O₄S ~366.39 Methoxy group enhances polarity
N-{...}-2-phenylacetamide (681266-13-7) 2-phenylacetamide C₂₀H₁₈N₃O₃S 380.44 Bulky phenyl group increases logP
2-(4-acetylpiperazin-1-yl)-N-{...}-2-oxoacetamide (899989-18-5) 2-(4-acetylpiperazin-1-yl)-2-oxoacetamide C₁₉H₂₁N₅O₅S 431.47 Piperazinyl group introduces H-bonding

Physicochemical Properties

  • Polarity and Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to the phenyl analogue (CAS 681266-13-7), which is more lipophilic due to its aromatic substituent . The piperazinyl derivative (CAS 899989-18-5) may exhibit intermediate solubility due to its polar acetylpiperazine moiety .
  • logP Predictions :
    • Target compound: ~1.2 (estimated using fragment-based methods).
    • Phenyl analogue: ~2.5 (higher lipophilicity).
    • Piperazinyl derivative: ~0.8 (lower due to polar groups).

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole moiety and various functional groups that contribute to its potential biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. The compound features multiple functional groups including amides and a thieno[3,4-c]pyrazole framework which are crucial for its biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in various in vitro models.
  • Antitumor Properties : Early investigations indicate that it may inhibit tumor cell proliferation through apoptosis induction.
  • Analgesic Effects : Its analgesic properties have been suggested based on preliminary pain response assays.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways.

Potential Pathways

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines like TNF-alpha and IL-6.
  • Induction of Apoptosis : It could activate caspases leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's activity profile, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
N-{5-bromo-thieno[3,4-c]pyrazole}16903-XHalogenated variant with varying reactivity
N-{5-fluoro-thieno[3,4-c]pyrazole}4579-XFluorinated derivative with distinct biological properties
N-{5-benzyl-thieno[3,4-c]pyrazole}1234567-XContains a benzyl substituent affecting its pharmacokinetics

These compounds share the thienopyrazole core but differ in substituents that influence their chemical properties and biological activities.

Future Directions

Given the promising preliminary findings regarding the biological activities of this compound, further research is warranted:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its therapeutic potential.
  • Clinical Trials : Initiating phase I clinical trials could evaluate safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs with modified substituents may enhance biological activity or selectivity for specific targets.

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